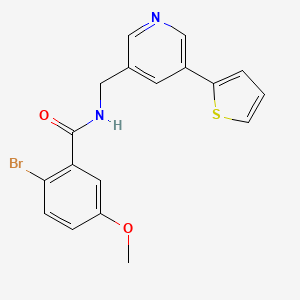
2-bromo-5-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-bromo-5-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including a bromo group, a methoxy group, a pyridine ring, a thiophene ring, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a thiophene ring, both of which are aromatic. The bromo and methoxy groups are likely to be attached to the pyridine ring, while the amide group is likely to be connected to the thiophene ring via a methylene bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromo and methoxy groups could influence its polarity and solubility. The aromatic rings could contribute to its stability and reactivity .Applications De Recherche Scientifique
Antiviral Activity
Research into antiviral compounds has led to the development of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups. These compounds, upon alkylation and subsequent treatments, yield N1- and O6-regioisomers with phosphonic acids. Although their effectiveness against DNA viruses like herpes simplex and cytomegalovirus is limited, certain derivatives have shown significant inhibition against retrovirus replication in cell cultures. This highlights a potential antiviral application pathway for similar compounds, including 2-bromo-5-methoxy derivatives, in combating retroviral infections (Hocková et al., 2003).
Enamine Chemistry
Enamino-thiones, with varied substitutions including bromo and methoxy groups, have been synthesized and explored for their potential in organic synthesis. These compounds undergo alkylation, leading to S-alkylated iminium iodides. The study of these reactions and the stereochemistry of the resulting compounds provides a foundational understanding of the chemical behavior of bromo-methoxy derivatives in synthetic applications (Rasmussen et al., 1981).
Radiosynthesis for Receptor Studies
The radiosynthesis of compounds with high affinity for specific receptors, such as 5HT2-receptors, involves the strategic placement of bromo and methoxy groups. These synthesized ligands, through radioiodination, facilitate the study of receptor binding and dynamics in vivo, contributing to our understanding of receptor-mediated processes and potential therapeutic targets (Mertens et al., 1994).
Synthesis of Complex Molecules
The efficient synthesis of complex molecules, such as dopamine and serotonin receptor antagonists, often involves bromo and methoxy substitutions. These synthetic routes, including regioselective bromination and functionalization, provide access to compounds with significant biological activity. Such methodologies underscore the importance of bromo-methoxy derivatives in the synthesis of pharmacologically relevant molecules (Hirokawa et al., 2000).
Antibacterial Compounds from Marine Algae
Marine algae, like Rhodomela confervoides, have been found to produce bromophenols with significant antibacterial activity. These natural products, containing bromo and methoxy groups, offer a promising avenue for the development of new antibacterial agents. The exploration of such compounds expands the potential applications of bromo-methoxy derivatives in addressing bacterial resistance (Xu et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-5-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-23-14-4-5-16(19)15(8-14)18(22)21-10-12-7-13(11-20-9-12)17-3-2-6-24-17/h2-9,11H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKJJIOSMIVUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

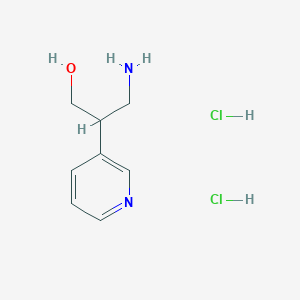
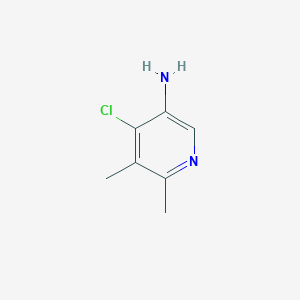
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2564732.png)
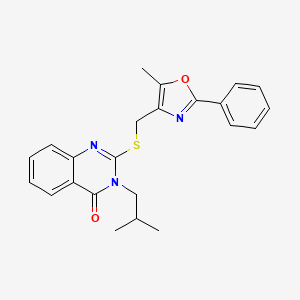
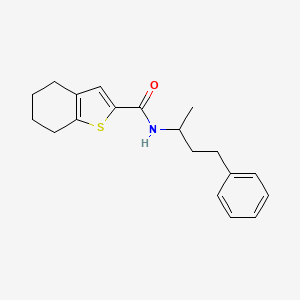
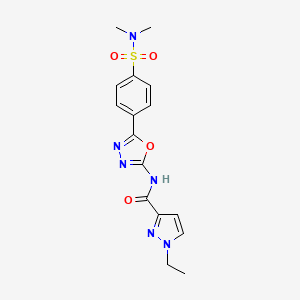
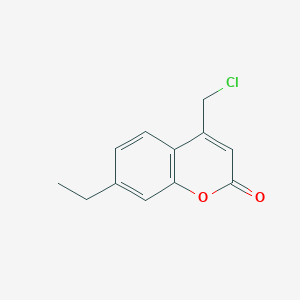
![[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2564739.png)
![2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2564743.png)
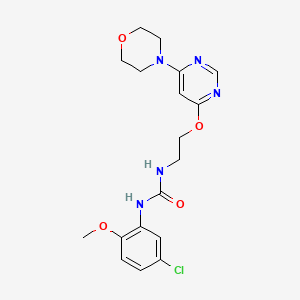
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}pentanamide](/img/structure/B2564747.png)
![N-(4-(diethylamino)-2-methylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2564748.png)
![N-cycloheptyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2564750.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2564751.png)